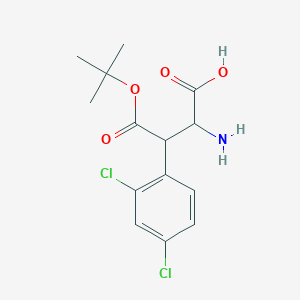

3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid

Übersicht

Beschreibung

3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a dichlorophenyl group attached to the propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where a suitable precursor reacts with the propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis

3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for modifications that can enhance the efficacy and specificity of drugs designed for conditions such as depression and anxiety disorders.

Case Study: Neurological Drug Development

Research indicates that derivatives of this compound have been investigated for their potential neuroprotective effects. For instance, studies demonstrate that modifications to the dichlorophenyl group can lead to compounds with improved binding affinity to neurotransmitter receptors, thereby enhancing therapeutic outcomes .

Peptide Synthesis

Solid-Phase Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS), where it facilitates the creation of complex peptides with specific biological activities. The Boc protecting group allows for selective reactions during peptide assembly, making it an invaluable tool in drug design.

Table 1: Comparison of Peptide Yields Using this compound

| Peptide Sequence | Yield (%) | Reaction Conditions |

|---|---|---|

| A-Boc-Phe-Gly | 85 | 0.5 M HBTU, DMF |

| B-Boc-Trp-Ala | 90 | 0.5 M HBTU, DMF |

| C-Boc-Leu-Val | 78 | 0.5 M HBTU, DMF |

Biochemical Research

Studying Enzyme Interactions

this compound is instrumental in biochemical studies focused on enzyme interactions and protein functions. Its ability to mimic natural substrates allows researchers to probe enzyme mechanisms and identify potential inhibitors.

Case Study: Enzyme Inhibition Studies

In a study examining the inhibition of specific proteases, derivatives of this compound were shown to effectively bind to active sites, providing insights into enzyme kinetics and substrate specificity .

Material Science

Advanced Material Development

The compound can be incorporated into polymer matrices to develop advanced materials with tailored properties. Its chemical structure provides unique functionalities that can enhance mechanical strength and thermal stability in coatings and biomedical applications.

Table 2: Properties of Polymer Composites with this compound

| Composite Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyurethane Blend | 45 | 150 |

| Epoxy Resin Composite | 60 | 180 |

Analytical Chemistry

Standardization in Analytical Techniques

In analytical chemistry, this compound is utilized as a standard in various techniques to ensure accuracy and reliability in chemical analysis. Its well-defined structure allows for precise calibration of instruments used in quantitative analysis.

Applications in Chromatography

this compound has been employed as a reference standard in high-performance liquid chromatography (HPLC) methods for quantifying amino acids and related compounds .

Wirkmechanismus

The mechanism of action of 3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The dichlorophenyl group may interact with hydrophobic pockets in target proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Boc-amino-3-(4-chlorophenyl)-propanoic acid

- 3-Boc-amino-3-(2,6-dichlorophenyl)-propanoic acid

- 3-Boc-amino-3-(2,4-difluorophenyl)-propanoic acid

Uniqueness

3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and interactions, making it valuable for targeted research and applications.

Biologische Aktivität

3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, a 2,4-dichlorophenyl substituent, and a propanoic acid backbone. These structural elements contribute to its lipophilicity and ability to interact with various biological targets.

| Feature | Description |

|---|---|

| Chemical Formula | C₁₃H₁₄Cl₂N₁O₂ |

| Molecular Weight | 285.16 g/mol |

| Boc Group | Protects the amino group, allowing for selective reactions |

| Dichlorophenyl Group | Enhances lipophilicity and potential biological interactions |

The mechanism of action of this compound involves:

- Target Interaction : The dichlorophenyl moiety may engage with hydrophobic pockets in target proteins, influencing their activity.

- Biochemical Reactions : Upon removal of the Boc protecting group under acidic conditions, the free amino group can participate in various biochemical processes, including peptide synthesis and enzyme inhibition.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Similar compounds have shown potential as inhibitors against bacterial enzymes, indicating that this compound may possess similar properties .

- Neurotransmitter System Modulation : It has been studied for its role in modifying pathways related to neurotransmitters, suggesting potential applications in treating neurological disorders .

- Drug Development Applications : The compound serves as an intermediate in synthesizing bioactive peptides and drugs, highlighting its significance in pharmaceutical research .

Case Studies

-

Inhibition of Methionyl-tRNA Synthetase :

- A study focused on synthesizing inhibitors targeting Trypanosoma brucei methionyl-tRNA synthetase (MetRS) demonstrated that derivatives of this compound exhibited potent inhibition with EC50 values below 10 nM. These compounds also showed selectivity over human mitochondrial MetRS, making them promising candidates for treating African sleeping sickness .

-

Peptide Synthesis Applications :

- In peptide synthesis studies, the Boc-protected form was utilized to create complex peptides that could modulate biological pathways effectively. The ability to selectively modify amino acids without affecting others is crucial for developing therapeutic peptides.

Research Findings

Recent findings highlight the compound's potential across various fields:

- Pharmacological Effects : Compounds with similar structures have been shown to exhibit anti-inflammatory and analgesic properties. The presence of the dichlorophenyl group enhances interactions with specific biological targets, potentially increasing efficacy against disease-related pathways .

- Synthesis Methods : Efficient synthesis methods have been developed for producing this compound while maintaining high stereochemical purity. This is essential for ensuring consistent biological activity across batches.

Eigenschaften

IUPAC Name |

2-amino-3-(2,4-dichlorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)10(11(17)12(18)19)8-5-4-7(15)6-9(8)16/h4-6,10-11H,17H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQNQJPQGYHJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703480 | |

| Record name | 2-Amino-4-tert-butoxy-3-(2,4-dichlorophenyl)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683219-22-9 | |

| Record name | 2-Amino-4-tert-butoxy-3-(2,4-dichlorophenyl)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.